molecular formula C11H20N2OS B10912118 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide

Cat. No.: B10912118
M. Wt: 228.36 g/mol
InChI Key: BOJOIVUYTYKROJ-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide typically involves the reaction of 2-ethylhexanoic acid with thioamide derivatives under specific conditions. One common method is the Hantzsch synthesis, which involves the cyclization of β-amino acids with thiocarbamoyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ethylhexanamide group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-ethylhexanamide

InChI

InChI=1S/C11H20N2OS/c1-3-5-6-9(4-2)10(14)13-11-12-7-8-15-11/h9H,3-8H2,1-2H3,(H,12,13,14)

InChI Key

BOJOIVUYTYKROJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=NCCS1

Origin of Product

United States

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